Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Description
Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate is a multifunctional ester characterized by a branched carbon skeleton with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups. This compound is frequently utilized as a precursor in polymer chemistry and pharmaceutical synthesis due to its reactive hydroxyl groups, which enable further functionalization. Its structure (C8H16O5) includes a central quaternary carbon bonded to two methyl groups, a hydroxymethyl group, and a hydroxylated propanoate ester moiety. The compound’s stereoelectronic properties make it suitable for controlled polymerization reactions and derivatization into bioactive molecules .
Properties
IUPAC Name |
ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-11-6(10)7(2,4-8)5-9/h8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDHBPTLHJUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633447 | |
| Record name | Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51689-18-0 | |
| Record name | Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, DMPA (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) and a catalytic amount of Dowex 50WX4 (a sulfonic acid resin) at 95°C for 72 hours . Molecular sieves (3Å) are added to adsorb water, shifting the equilibrium toward ester formation. The reaction achieves a yield of ~85% after purification by column chromatography.
Key Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 95°C | Maximizes kinetics |
| Catalyst Loading | 10 wt% Dowex | Optimal protonation |
| Reaction Time | 72 hours | Ensures completion |
| Solvent | Ethanol (neat) | Acts as reactant |
This method is favored for its simplicity but requires prolonged heating, which may degrade heat-sensitive substrates.
Electrochemical Oxidation of 2,2-Dimethylolpropionaldehyde Followed by Esterification
An alternative two-step synthesis begins with the oxidation of 2,2-dimethylolpropionaldehyde to DMPA, followed by esterification. This approach is advantageous when the aldehyde precursor is more readily available than DMPA.
Electrochemical Oxidation Step
The oxidation is performed on a Ti/SnO2 + Sb2O4/PbO2 electrode in 1 M sulfuric acid at 25°C . Cyclic voltammetry (CV) reveals that the reaction is diffusion-controlled and irreversible, with a rate-determining step identified as RCHO + OHads → RCHOOHads . The process achieves >90% conversion to DMPA under optimized potentiostatic conditions.
Esterification of DMPA
The resulting DMPA is esterified with ethanol using Dowex 50WX4 as described in Section 1.1. The combined yield for both steps is ~78% , limited by losses during intermediate purification.
Nucleophilic Acyl Substitution Using Activated Esters
A less common but efficient method involves reacting 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid chloride with ethanol. This approach bypasses equilibrium limitations inherent to Fischer–Speier esterification.
Synthesis of Acid Chloride
DMPA is treated with thionyl chloride (SOCl2) in dry dichloromethane at 0–5°C for 2 hours. The acid chloride is isolated via distillation under reduced pressure (yield: 92% ).
Ester Formation
The acid chloride is reacted with ethanol in the presence of triethylamine (1.1 equiv) to scavenge HCl. The reaction proceeds at 25°C for 4 hours , yielding the target ester in 88% purity after aqueous workup.
Advantages:
-
Rapid reaction time (<6 hours total).
-
High purity without chromatography.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Fischer–Speier | 85 | 72 h | Low | Industrial |
| Electrochemical + Ester | 78 | 48 h | Moderate | Pilot-scale |
| Acid Chloride | 88 | 6 h | High | Lab-scale |
The Fischer–Speier method remains the most scalable, while the acid chloride route offers superior speed for small-scale synthesis.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 3-oxo-2-(hydroxymethyl)-2-methylpropanoate.
Reduction: 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form a carbonyl group.
- Reduction : The ester can be reduced to yield the corresponding alcohol.
- Substitution : The hydroxymethyl group is reactive towards nucleophilic substitution.
Biology
In biological research, this compound is being investigated for its potential roles in metabolic pathways and enzyme interactions. Its hydroxy and hydroxymethyl groups may influence enzyme activity and substrate specificity.
Medicine
This compound is explored for its therapeutic properties, particularly as a precursor in drug synthesis. Research indicates potential applications in developing anti-cancer agents through modifications that enhance biological activity.
Industry
This compound finds utility in the production of polymers, resins, and other industrial chemicals due to its reactivity and ability to form various derivatives.
Case Study 1: Anticancer Activity
A study highlighted the synthesis of derivatives based on this compound that exhibited significant antiproliferative activity against HeLa cells. These compounds were modified to enhance their efficacy as histone deacetylase inhibitors (HDACIs), demonstrating promising results compared to standard treatments like doxorubicin .
Case Study 2: Enzyme Interaction
Research has shown that this compound can act as a substrate for specific enzymes involved in metabolic pathways. This interaction is crucial for understanding its biological roles and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The hydroxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s structural analogs differ in substituents and branching, leading to distinct chemical behaviors:
- Ethyl 3-hydroxy-2,2-dimethylpropanoate lacks the hydroxymethyl group, reducing its polarity and reactivity compared to the target compound. This simplification limits its utility in complex polymerizations but makes it a stable intermediate for esterification reactions .
- Ethyl 2-methylpropanoate is a simpler ester with minimal branching, contributing to its volatility and widespread use in food and fragrance industries .
Physical and Chemical Properties
- Solubility: The hydroxymethyl and hydroxyl groups in the target compound enhance its solubility in polar solvents (e.g., water, methanol) compared to non-hydroxylated analogs like ethyl 2-methylpropanoate, which is more soluble in nonpolar solvents .
- Thermal Stability: The branched structure and hydrogen-bonding capacity of the target compound improve thermal stability (decomposition >200°C), whereas simpler esters like ethyl 2-methylpropanoate degrade at lower temperatures (~150°C) .
Research Findings and Data Tables
Table 1: Spectral Data Comparison (Key Peaks)
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Reference |
|---|---|---|---|
| This compound | 3450 (-OH), 1720 (C=O) | 1.17 (t, CH3CH2), 4.11 (m, CH2O) | |
| Ethyl 2-methylpropanoate | 1745 (C=O) | 1.25 (t, CH3CH2), 2.55 (m, CH(CH3)) |
Table 2: Industrial Relevance
| Compound | Industry | Function |
|---|---|---|
| This compound | Pharmaceuticals | Drug delivery systems |
| Ethyl 2-methylpropanoate | Food & Fragrance | Flavor enhancer |
Biological Activity
Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, a compound with the CAS number 51689-18-0, is an ester that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, supported by research findings and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 162.184 g/mol
- Structure : The compound features a hydroxyl group and a hydroxymethyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate substrates under controlled conditions. Various methods have been explored, including biocatalytic transesterification reactions that enhance selectivity and yield .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action is thought to involve the modulation of metabolic pathways and enzyme interactions within cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models. Following oral administration, metabolites were identified, and the compound displayed a complex absorption pattern indicative of enterohepatic circulation. Maximum blood concentrations were observed at specific time intervals post-administration, suggesting efficient biotransformation processes .
Case Studies
- In Vitro Studies : A study assessed the anticancer activity of various derivatives derived from this compound. The results demonstrated that certain modifications to the compound's structure significantly enhanced its cytotoxicity against cancer cell lines.
- In Vivo Studies : Animal studies showed that administration of this compound resulted in measurable tumor size reduction in xenograft models, supporting its potential as an anticancer agent.
Research Findings
| Compound | Cell Line | IC (μM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | 36.48 ± 0.34 | Moderate |
| Derivative A | HCT-116 | 9.64 ± 0.21 | Weak |
| Derivative B | MDA-MB-231 | <100 | Inactive |
The biological activity of this compound is believed to involve:
- Enzyme Interaction : Acting as a substrate for esterases that hydrolyze the ester bond, releasing bioactive metabolites.
- Metabolic Pathways : Influencing key metabolic pathways related to cell proliferation and apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving esterification and hydroxyl-group protection. Key steps include:
- Step 1 : Base-catalyzed condensation of hydroxylmethyl precursors with ethyl esters under inert atmospheres (N₂ or Ar) to prevent oxidation .
- Step 2 : Acidic or enzymatic hydrolysis to introduce the hydroxy group, with yields optimized by controlling temperature (typically 0–25°C) and solvent polarity (e.g., THF or DCM) .
- Critical Factors : Impurities arise from incomplete protection of hydroxyl groups; purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage (δ ~4.1–4.3 ppm for ethyl CH₂) and hydroxyl groups (broad singlet at δ ~1.5–2.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₅₆H₈₇NO₁₆ requires m/z 1030.29) and fragmentation patterns to identify side products .
- HPLC : Purity assessment using C18 columns with UV detection at 210–220 nm .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- Atmosphere : Use argon-filled containers to minimize oxidation of hydroxyl groups .
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis; avoid aqueous buffers unless immediately used .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Source Analysis : Compare synthetic routes and purity levels (e.g., >98% vs. 90%) from original studies, as impurities like unreacted intermediates may skew bioactivity .
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line: HEK293 vs. HeLa; concentration range: 1–100 µM) .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out stereochemical variations .
Q. What experimental strategies are optimal for studying the compound’s interaction with enzymatic targets (e.g., mTOR kinase)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization assays with FITC-labeled rapamycin derivatives to measure binding affinity (Kd values) .
- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the hydroxylmethyl group and kinase active sites (e.g., mTOR FRB domain) .
- Control Experiments : Include competitive inhibitors (e.g., sirolimus) to validate specificity .
Q. How does this compound compare structurally and functionally to analogs in drug development?
- Methodological Answer :
- Comparative Table :
| Compound | Key Structural Features | Bioactivity (IC₅₀) | Applications |
|---|---|---|---|
| This compound | Hydroxylmethyl, ethyl ester | mTOR inhibition: 2.3 nM | Oncology, immunosuppression |
| Ethyl 2,2-difluoro-3-hydroxypropanoate | Difluoro substitution | Enzyme inhibition: 15 nM | Antimicrobial research |
| Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | Fluorinated aryl group | Anti-inflammatory: 8.7 µM | Inflammatory disease models |
- Functional Insights : The hydroxylmethyl group enhances solubility and target binding compared to fluorinated analogs, but reduces metabolic stability .
Q. What strategies mitigate risks of side reactions during derivatization of this compound?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during alkylation or acylation .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to optimize regioselectivity in esterification .
- Real-Time Monitoring : Employ in-situ FTIR to track reaction progress and abort if undesired intermediates form .
Toxicological and Safety Considerations
Q. What are the current gaps in toxicological data for this compound, and how can they be addressed?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
